4,4''-Divinyl-5'-(4-vinylphenyl)-1,1':3',1''-terphenyl
Overview
Description
4,4''-Divinyl-5'-(4-vinylphenyl)-1,1':3',1''-terphenyl is a useful research compound. Its molecular formula is C30H24 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cyclopolymerization and Copolymer Synthesis
4,4''-Divinyl-5'-(4-vinylphenyl)-1,1':3',1''-terphenyl and related divinyl compounds have been utilized in the synthesis of various polymers. For instance, they have been used for the cyclopolymerization of 1,6-Heptadiynes, leading to the creation of block and tristar copolymers, which are vital for developing new materials with unique properties (Mayershofer et al., 2006).
Light-Emitting Diode (LED) Technology
Compounds like this compound have been a part of the synthesis of novel materials for organic light-emitting diode (OLED) applications. These materials are pivotal in improving the efficiency and durability of OLEDs, which are used in a wide range of display and lighting technologies (Seong et al., 2007).
Luminescent Materials and Laser Applications
Such compounds have also been incorporated into luminescent materials. For instance, they have been used in the synthesis of poly(phenylene vinylene)s with kinked segments, exhibiting unique luminescent properties. These materials are not only important for their luminescence but also for their potential applications in laser materials (Karastatiris et al., 2004).
Catalysis Platforms
Moreover, divinyl-functionalized compounds have been used to create chiral porous polymers, which serve as platforms for efficient heterogeneous asymmetric catalysis, crucial for various chemical synthesis processes, including drug development (Wang et al., 2017).
properties
IUPAC Name |
1,3,5-tris(4-ethenylphenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24/c1-4-22-7-13-25(14-8-22)28-19-29(26-15-9-23(5-2)10-16-26)21-30(20-28)27-17-11-24(6-3)12-18-27/h4-21H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQILMMSNMTAQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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